molecular formula C15H15F2NO3 B2966267 Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2194907-85-0

Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No.: B2966267
CAS No.: 2194907-85-0
M. Wt: 295.286
InChI Key: MVZHOAKWIIRDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a hybrid structure combining a benzodioxole moiety (a common pharmacophore in medicinal chemistry) with a 1,1-difluoro-6-azaspiro[2.5]octane scaffold.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c16-15(17)8-14(15)3-5-18(6-4-14)13(19)10-1-2-11-12(7-10)21-9-20-11/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZHOAKWIIRDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the spirocyclic azaspirooctane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophiles employed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes references to structurally related compounds, but none are direct analogs. For example:

:

  • (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one
    • Structural Differences :
  • Contains a spiro[2.4]heptane core (7-membered ring system) vs. the spiro[2.5]octane (8-membered) in the target compound.
  • Lacks fluorine atoms but includes a benzyl substituent and an enone system. Relevance: The synthesis of this compound highlights methods for spirocyclic systems, but its pharmacological profile is undocumented in the evidence .

:

  • 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride Structural Overlap: Shares the difluoro-azaspiro motif but has a larger spiro[3.4]octane scaffold.

Critical Limitations of the Evidence

  • No Direct Comparators: The provided compounds differ in core ring size, substituents, or functional groups, making meaningful comparisons speculative.
  • Lack of Pharmacological or Synthetic Data : Neither evidence source discusses bioactivity, pharmacokinetics, or synthetic challenges specific to the target compound.

Recommendations for Further Research

To address the query comprehensively, additional evidence is required, such as:

  • Peer-reviewed studies on the synthesis or bioactivity of the target compound.
  • Computational analyses (e.g., molecular docking, QSAR) comparing its spirocyclic and fluorinated features to known drugs.
  • Experimental data on stability, solubility, or receptor binding.

Biological Activity

Benzo[d][1,3]dioxole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a novel synthetic derivative that combines the structural features of benzo[d][1,3]dioxole with a difluorinated spirocyclic moiety. This article reviews its biological activity based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H13F2NO3\text{C}_{15}\text{H}_{13}\text{F}_2\text{N}\text{O}_3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole core and subsequent introduction of the difluoro and spirocyclic components. Detailed methodologies can be found in recent literature focusing on similar derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d][1,3]dioxole derivatives. For instance, compounds containing benzo[d][1,3]dioxole moieties demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) .

CompoundIC50 (µM)Cancer Cell Line
Doxorubicin7.46HepG2
Doxorubicin8.29HCT116
Doxorubicin4.56MCF-7
Benzo[d][1,3]dioxole derivative2.38HepG2
Benzo[d][1,3]dioxole derivative1.54HCT116
Benzo[d][1,3]dioxole derivative4.52MCF-7

These results indicate that certain derivatives exhibit lower IC50 values than standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic index.

The mechanisms underlying the anticancer activity include:

  • EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways critical for tumor growth and proliferation.
  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells via mitochondrial pathways involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis indicates that these compounds can cause cell cycle arrest at different phases, effectively halting cancer cell proliferation .

Case Studies

A notable study explored the synthesis and evaluation of various benzo[d][1,3]dioxole derivatives for their anticancer properties. The findings demonstrated that compounds with specific substitutions on the dioxole ring exhibited enhanced activity against multiple cancer types while maintaining low toxicity towards normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.